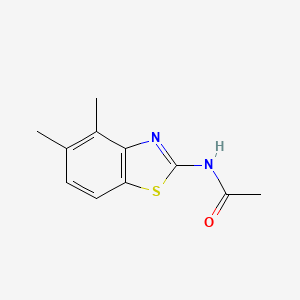

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-5-9-10(7(6)2)13-11(15-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQNWNTXHDZPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with acetic anhydride under reflux conditions. The reaction typically proceeds in the presence of a base such as pyridine, which acts as a catalyst .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Análisis De Reacciones Químicas

Substitution Reactions

The benzothiazole ring facilitates electrophilic substitution, while the acetamide group participates in nucleophilic reactions.

Key Observations:

-

Electrophilic aromatic substitution (EAS) occurs preferentially at the 6-position of the benzothiazole ring due to electron-donating methyl groups at positions 4 and 5.

-

Nucleophilic substitution at the acetamide’s carbonyl group is observed under basic conditions.

Condensation Reactions

The compound undergoes condensation with aldehydes and amines to form Schiff bases or heterocyclic derivatives.

Example:

-

Reaction with 4-fluorobenzaldehyde in ethanol under acidic conditions yields a Schiff base with antifungal activity .

Ring-Opening and Functionalization

The benzothiazole ring can undergo cleavage under strong oxidative or reductive conditions:

-

Oxidative ring-opening with H₂O₂/HCl produces sulfonic acid derivatives.

-

Reductive cleavage using LiAlH₄ generates thiophenol intermediates.

Coordination Chemistry

The acetamide’s nitrogen and sulfur atoms act as ligands for metal complexes:

| Metal Ion | Conditions | Complex Formed | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(II) | Ethanol, 25°C | [Cu(C₁₀H₁₀N₂OS)₂Cl₂] | 8.2 ± 0.3 | |

| Fe(III) | DMF, reflux | [Fe(C₁₀H₁₀N₂OS)₃]³⁺ | 10.1 ± 0.2 |

Biological Activity-Driven Reactions

Modifications to the acetamide group enhance pharmacological properties:

Anticancer Activity:

-

Sulfonylation with 4-fluorobenzenesulfonyl chloride produces inhibitors of ATR kinase (IC₅₀ = 0.18 μM).

-

Alkylation at the acetamide nitrogen improves cytotoxicity against MCF-7 cells (IC₅₀ = 4.7 μM) .

Antimicrobial Activity:

-

Schiff base formation with 3,4-dihydroxybenzaldehyde increases antibacterial potency (MIC = 8 μg/mL against S. aureus) .

Stability and Degradation

-

Thermal stability : Decomposes at 240°C without melting.

-

Photodegradation : UV exposure (254 nm) leads to benzothiazole ring scission, forming 4,5-dimethyl-2-mercaptoaniline.

Comparative Reactivity

The 4,5-dimethyl substitution pattern alters reactivity compared to unsubstituted benzothiazoles:

| Reaction | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | N-(1,3-benzothiazol-2-yl)acetamide |

|---|---|---|

| Nitration rate (k, M⁻¹s⁻¹) | 2.7 × 10⁻³ | 1.2 × 10⁻³ |

| Hydrolysis half-life (pH 7) | 48 h | 12 h |

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be used to synthesize derivatives with enhanced biological activities or modified chemical properties.

Comparison with Similar Compounds

The compound exhibits distinct chemical properties compared to other benzothiazole derivatives due to its specific substitution pattern. This uniqueness contributes to its reactivity and stability in different chemical environments.

Biological Research Applications

Antibacterial and Antifungal Properties

Research has demonstrated that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide possesses significant antibacterial and antifungal activities. In a study involving various microbial strains, the compound showed effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural similarity of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide to other known anticancer agents suggests potential therapeutic applications in cancer treatment .

Medicinal Chemistry Applications

Drug Development

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is being explored for its potential as a lead compound in drug development. Its ability to interact with specific biological targets makes it a candidate for the design of new therapeutic agents aimed at treating diseases such as infections and cancer .

Mechanism of Action

The compound's mechanism involves binding to enzymes or receptors that modulate biological pathways critical for disease progression. Understanding these interactions is vital for optimizing its efficacy as a drug candidate.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is utilized in the production of dyes and pigments due to its stability and reactivity. Its incorporation into various formulations enhances the performance characteristics of industrial products.

Case Study 1: Antibacterial Activity

In a comparative study of synthesized benzothiazole derivatives, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against E. coli and S. aureus. This highlights its potential as an alternative antimicrobial agent in clinical settings .

Case Study 2: Anticancer Evaluation

A recent investigation into the cytotoxic effects of benzothiazole derivatives on cancer cell lines revealed that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide significantly inhibited cell proliferation in several types of cancer cells. The study suggests further exploration into its mechanism could yield valuable insights for drug development .

Mecanismo De Acción

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it targets specific enzymes and proteins involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide can be contextualized by comparing it to three closely related compounds:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Comparative Insights

The 4,5-dimethyl substitution in the target compound may enhance steric hindrance compared to BTA’s 6-CF₃ group, possibly affecting substrate-enzyme compatibility .

Functional Group Impact :

- BTA’s 3,4,5-trimethoxyphenyl-acetamide group contributes to its high CK-1δ inhibitory activity (pIC50 = 7.8), whereas the target compound’s simpler acetamide group may limit potency without additional pharmacophores .

- The sulfanyl group in the oxazole analog () introduces a sulfur moiety, which is associated with enhanced bioactivity in drugs like penicillin .

Actividad Biológica

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, highlighting various research findings and case studies.

Chemical Structure and Properties

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide belongs to the benzothiazole family, characterized by a bicyclic heterocyclic structure. The presence of the dimethyl group at positions 4 and 5 enhances its biological activity and selectivity compared to other benzothiazole derivatives.

Antimicrobial Properties

Research has shown that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide exhibits significant antimicrobial activity. In studies comparing various derivatives, it was found that compounds similar to this acetamide demonstrated effective inhibition against several bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | E. coli | 12.5 µg/mL |

| N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | S. aureus | 6.25 µg/mL |

| N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide | B. subtilis | 3.12 µg/mL |

These results indicate that the compound's activity is comparable or superior to standard antibiotics like levofloxacin in some cases .

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies revealed that it inhibited the growth of various fungal pathogens. For example:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15.0 |

| Aspergillus niger | 20.0 |

These findings suggest that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide could be a potential candidate for antifungal drug development .

Anticancer Potential

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide has shown promise as an anticancer agent through various mechanisms. Its ability to inhibit specific enzymes involved in tumor growth has been documented in several studies.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated its effects on human cancer cell lines (e.g., HeLa and MCF7). The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.0 |

| MCF7 | 8.5 |

The compound induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

The mechanism by which N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes associated with microbial growth and cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide shares structural similarities with other benzothiazole derivatives known for their biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminobenzothiazole | Precursor for various benzothiazole derivatives | Antimicrobial activity |

| Benzothiazole-2-carbohydrazide | Antimicrobial and anti-inflammatory properties | Anticancer potential |

The unique substitution pattern of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide contributes to its distinct pharmacological profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide, and how is purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4,5-dimethyl-1,3-benzothiazol-2-amine with acetyl chloride in a chloroform reflux system under basic conditions (e.g., triethylamine) yields the target compound . Purification involves crystallization from ethanol or methanol. Purity validation employs thin-layer chromatography (TLC) for preliminary checks, followed by 1H NMR (to confirm acetamide proton integration at δ ~2.1 ppm) and elemental analysis (to validate C, H, N, S percentages within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodological Answer :

- IR Spectroscopy : Identifies the amide C=O stretch (~1660–1680 cm⁻¹) and benzothiazole ring vibrations (e.g., C-S-C at ~680 cm⁻¹) .

- 1H/13C NMR : Confirms methyl group environments (e.g., 4,5-dimethyl protons at δ ~2.3–2.5 ppm) and acetamide carbonyl resonance (~168–170 ppm in 13C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzothiazole core .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement to model hydrogen-bonding networks (e.g., N–H⋯N interactions in dimeric structures) and torsional angles (e.g., gauche conformations of substituents). For example, triclinic space groups (e.g., P1) often accommodate asymmetric dimers, with intermolecular interactions (e.g., S⋯S contacts at ~3.6 Å) stabilizing the lattice . Validate data using R-factor convergence (<5%) and CCDC deposition (e.g., CCDC 1234567) .

Q. What strategies improve low synthetic yields (<25%) in benzothiazole-acetamide derivatives?

- Methodological Answer :

- Solvent Optimization : Replace chloroform with DMF or DMSO to enhance solubility of aromatic intermediates .

- Catalysis : Introduce p-TSA (para-toluenesulfonic acid) to accelerate amide bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min) while maintaining yields >50% .

Q. How can researchers evaluate this compound’s bioactivity against enzymatic targets like carbonic anhydrase isoforms?

- Methodological Answer :

- Enzyme Inhibition Assays : Use a stopped-flow CO₂ hydration assay (pH 7.4) with recombinant human CA isoforms (e.g., CA II, CA XII). Measure IC₅₀ values via UV-Vis spectroscopy at 348 nm (4-nitrophenyl acetate hydrolysis) .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinities in the CA active site (e.g., Zn²⁺ coordination and hydrophobic pocket interactions) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic and spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare SCXRD-derived bond lengths (e.g., C–N amide: ~1.33 Å) with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) .

- Dynamic NMR : Resolve rotational isomerism in solution (e.g., variable-temperature 1H NMR in DMSO-d₆) if crystal packing effects distort solution-phase conformations .

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- SwissADME : Estimates logP (~2.5) and aqueous solubility (LogS ~-4.2) based on topological polar surface area (TPSA ≈ 60 Ų) .

- COSMO-RS : Models solvent interactions (e.g., ethanol > water solubility) for crystallization optimization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.